1-(Naphthalen-2-yl)piperazine

Description

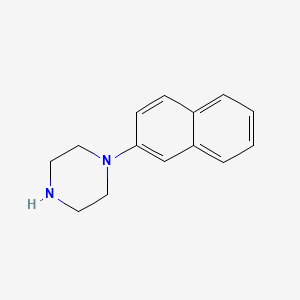

Structure

3D Structure

Propriétés

IUPAC Name |

1-naphthalen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLBVIFUVSUSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57536-91-1 | |

| Record name | 57536-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1 Naphthalen 2 Yl Piperazine

Core Synthetic Routes to 1-(Naphthalen-2-yl)piperazine

The synthesis of this compound primarily involves the formation of a crucial carbon-nitrogen (C-N) bond between the naphthalene (B1677914) ring and the piperazine (B1678402) moiety. Transition-metal-catalyzed cross-coupling reactions are the most prominent and effective strategies for this transformation.

Precursor Selection and Preparation

The primary precursors for the synthesis of this compound are a suitably functionalized naphthalene derivative and piperazine.

Naphthalene Precursors : The most common precursors are halogenated naphthalenes, with 2-bromonaphthalene (B93597) being a frequently used starting material. nih.gov Other reactive derivatives, such as aryl triflates, can also be employed. These precursors are generally commercially available or can be prepared through established aromatic functionalization techniques.

Piperazine : Piperazine is typically used in its free base form. It is a readily available and inexpensive reagent. In many synthetic procedures, piperazine is used in excess to act as both a reactant and a base, driving the reaction to completion and minimizing the formation of diarylated byproducts. nih.gov

Reaction Conditions and Optimization Strategies

The key to a successful synthesis lies in the choice of catalyst, base, solvent, and temperature. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly versatile for forming the C-N bond.

A typical procedure involves the coupling of 2-bromonaphthalene with piperazine in the presence of a palladium catalyst and a base. nih.gov The reaction is often carried out in a high-boiling point solvent to facilitate the reaction at elevated temperatures.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Naphthalene Precursor | 2-Bromonaphthalene | nih.gov |

| Amine | Piperazine (in excess) | nih.gov |

| Catalyst | Dichlorobis(tri-o-tolylphosphine)palladium(II) | nih.gov |

| Base | Sodium tert-butoxide (Na-t-butoxide) | nih.gov |

| Solvent | Diglyme | nih.gov |

| Temperature | 170 °C (Reflux) | nih.gov |

| Reaction Time | 48 hours | nih.gov |

| Yield | 63.55% | nih.gov |

Optimization of these conditions can involve screening different palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to improve yield and purity. For instance, the Ullmann condensation, a more traditional copper-catalyzed method, can also be used, though it often requires higher temperatures. Modern variations may use ligands to facilitate the coupling under milder conditions.

Synthesis of Substituted this compound Derivatives

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be made on the naphthalene ring, the piperazine ring, or through the addition of linkers and side chains.

Modifications on the Naphthalene Moiety

Introducing substituents onto the naphthalene ring is a key strategy for modulating the properties of the final compound. This is typically achieved by starting the synthesis with an already substituted naphthalene precursor. A wide array of synthetic methods exists for the preparation of substituted naphthalene derivatives, including metal-catalyzed reactions and various cycloaddition and annulation strategies. bohrium.com For example, monofluorinated 1-(naphthalen-1-yl)piperazines have been synthesized, indicating that precursors like fluorinated bromonaphthalenes can be used in the coupling reaction. researchgate.netdntb.gov.ua Similarly, derivatives with methoxy (B1213986) groups on a tetrahydronaphthalene core have been prepared, demonstrating the tolerance of the coupling reaction to other functional groups on the aromatic system. nih.gov

Substitutions on the Piperazine Ring

The secondary amine (N-4) of the this compound core is a common and convenient site for derivatization. Standard reactions like N-alkylation and N-acylation are frequently employed to introduce a wide variety of functional groups.

N-Alkylation : This involves reacting the piperazine with an alkyl halide or other electrophiles. For example, reacting this compound with 2-chloropropionitrile (B155132) in the presence of a base yields 2-(4-(naphthalen-2-yl)piperazin-1-yl)acetonitrile. nih.gov This reaction introduces a cyanomethyl group onto the piperazine nitrogen.

N-Acylation : Acyl chlorides or anhydrides can be used to introduce acyl groups. tubitak.gov.tr This allows for the incorporation of amide functionalities and other carbonyl-containing moieties.

N-Arylation/Sulfonylation : The piperazine nitrogen can also be functionalized by reaction with sulfonyl chlorides. For instance, piperazine-linked 1,8-naphthalimide (B145957) derivatives have been coupled with various substituted aryl sulfonyl chlorides to produce a series of arylsulfonyl derivatives. mdpi.com

Table 2: Examples of N-4 Substituted this compound Derivatives

| Reagent | Resulting N-4 Substituent | Reaction Type | Reference |

|---|---|---|---|

| 2-Chloropropionitrile | -CH₂CN | N-Alkylation | nih.gov |

| 1-(2-Naphthyl)-2-bromoethanone | -CH₂C(=O)Naphthyl | N-Alkylation | nih.gov |

Linker and Side Chain Elaboration

Further chemical transformations can be performed on the substituents introduced onto the piperazine ring, leading to more complex derivatives. This multi-step approach allows for the construction of elaborate side chains.

A prime example is the reduction of the nitrile group in 2-(4-(naphthalen-2-yl)piperazin-1-yl)acetonitrile. Using a reducing agent like lithium aluminum hydride (LiAlH₄), the nitrile is converted into a primary amine, yielding 2-(4-(naphthalen-2-yl)piperazin-1-yl)ethanamine. nih.gov This introduces a flexible ethylamine (B1201723) linker, which can be further functionalized if desired.

Another strategy involves using linkers to attach larger molecular fragments. Research has shown the synthesis of derivatives where a 1,8-naphthalimide moiety is connected to the piperazine nitrogen via a two-carbon (ethyl) linker. mdpi.com This is achieved by first reacting a naphthalimide precursor with 2-(piperazin-1-yl)ethan-1-amine to form the linked intermediate, which can then be further derivatized. mdpi.com These examples highlight the modular nature of synthesizing complex molecules based on the this compound core.

Advanced Synthetic Techniques in Analog Design

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines, including this compound and its analogs. This powerful method facilitates the formation of a carbon-nitrogen bond between an aryl halide or sulfonate and piperazine. The reaction's broad substrate scope and functional group tolerance have made it a preferred method over harsher, more traditional techniques. wikipedia.orgnih.gov

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. A variety of catalyst systems have been developed to optimize the reaction for different substrates. For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the rate and yield of the coupling reaction. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst. libretexts.orgacsgcipr.org

Table 1: Examples of Palladium-Catalyzed Synthesis of N-Arylpiperazines

| Aryl Halide/Sulfonate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromonaphthalene | Piperazine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 85 |

| 2-Chloronaphthalene | Piperazine | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 110 | 12 | 92 |

| Naphthalen-2-yl trifluoromethanesulfonate | N-Boc-piperazine | PdCl₂(dppf) | K₃PO₄ | Toluene | 90 | 24 | 78 |

| 1-Bromo-4-methoxynaphthalene | Piperazine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 16 | 88 |

This table presents representative examples of Buchwald-Hartwig amination reactions for the synthesis of N-arylpiperazines, illustrating the variety of conditions that can be employed.

Multi-Step Synthesis Strategies

The synthesis of more complex analogs of this compound often requires multi-step strategies. These strategies allow for the introduction of diverse functional groups and the construction of intricate molecular architectures. A common approach involves the initial synthesis of the this compound core, followed by further derivatization.

For example, a multi-step synthesis could begin with the protection of one of the nitrogen atoms of piperazine, typically with a tert-butoxycarbonyl (Boc) group. This mono-protected piperazine can then be coupled with a naphthalene precursor, such as 2-bromonaphthalene, via a Buchwald-Hartwig amination. Following the successful coupling, the Boc protecting group can be removed under acidic conditions to yield this compound. The newly freed secondary amine is then available for a wide range of subsequent reactions, such as acylation, alkylation, or sulfonylation, to introduce desired functional groups. scribd.com

Scheme 1: A Representative Multi-Step Synthesis of a this compound Derivative

Step 1: Mono-protection of Piperazine

Piperazine is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like dichloromethane (B109758) (DCM) to yield N-Boc-piperazine.

Step 2: Buchwald-Hartwig Amination

N-Boc-piperazine is coupled with 2-bromonaphthalene using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a solvent like toluene. This reaction forms 1-(tert-butoxycarbonyl)-4-(naphthalen-2-yl)piperazine.

Step 3: Deprotection

The Boc group is removed from 1-(tert-butoxycarbonyl)-4-(naphthalen-2-yl)piperazine using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield this compound.

Step 4: Derivatization (e.g., Acylation)

this compound is reacted with an acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine) in a solvent like DCM to produce the final acylated derivative, such as (4-(naphthalen-2-yl)piperazin-1-yl)(phenyl)methanone.

Analytical Characterization in Synthetic Research (General Techniques)

The structural elucidation and purity assessment of newly synthesized compounds are critical steps in chemical research. A combination of spectroscopic and spectrometric techniques is routinely employed for the comprehensive characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the molecular structure of these compounds. rsc.org

¹H NMR provides information about the chemical environment of protons. For this compound, the spectrum would show characteristic signals for the aromatic protons of the naphthalene ring and the methylene (B1212753) protons of the piperazine ring. The integration of these signals confirms the ratio of protons in different parts of the molecule.

¹³C NMR provides information about the carbon skeleton. The spectrum would display distinct signals for the carbon atoms of the naphthalene and piperazine rings. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org The fragmentation pattern observed in the mass spectrum can also offer clues about the compound's structure.

Table 2: Representative Analytical Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.75 (m, 3H, Ar-H), 7.45-7.40 (m, 1H, Ar-H), 7.30-7.25 (m, 2H, Ar-H), 7.10 (d, J=2.4 Hz, 1H, Ar-H), 3.30 (t, J=5.0 Hz, 4H, -NCH₂-), 3.15 (t, J=5.0 Hz, 4H, -NCH₂-), 1.95 (s, 1H, -NH). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 149.0, 134.6, 129.2, 128.9, 127.6, 126.8, 126.3, 123.0, 119.2, 109.8, 50.5, 46.2. |

| HRMS (ESI) | m/z calculated for C₁₄H₁₇N₂ [M+H]⁺: 213.1386; found: 213.1388. |

Receptor Pharmacology and Molecular Mechanism of Action of 1 Naphthalen 2 Yl Piperazine

Serotonin (B10506) Receptor System Interactions

1-(Naphthalen-2-yl)piperazine is a notable modulator of the serotonin (5-HT) receptor system, demonstrating a broad affinity for several of its receptor families, including the 5-HT₁, 5-HT₂, and 5-HT₃ receptors. wikipedia.org Its interactions are complex, involving varying degrees of affinity and functional activity at different receptor subtypes, which collectively define its serotonergic profile.

Research has established that this compound binds to 5-HT₁ receptor sites. wikipedia.orgresearchgate.net However, detailed characterization across all subtypes of the 5-HT₁ family is not extensively documented in publicly available literature. One key finding indicates that the compound possesses negligible affinity for the 5-HT₁D receptor subtype. wikipedia.org Specific binding affinities (Ki values) for other 5-HT₁ subtypes such as 5-HT₁A and 5-HT₁B have been alluded to in foundational studies of quipazine (B1207379) analogues, but precise values for this compound are not consistently reported in recent scientific literature. wikipedia.orgresearchgate.net

The interaction of this compound with the 5-HT₂ family of receptors is one of its most significant pharmacological characteristics. It demonstrates a notable affinity for these receptors, particularly the 5-HT₂A subtype. wikipedia.orgresearchgate.net Functional studies have identified this compound as a partial agonist at the 5-HT₂A receptor. wikipedia.org This intrinsic activity is believed to underlie some of its behavioral effects observed in animal models.

| Receptor Subtype | pKi | Ki (nM) | Functional Activity | Reference |

|---|---|---|---|---|

| 5-HT₂A | 6.14 (± 0.11) | ~724 | Partial Agonist | nih.gov |

This compound also demonstrates affinity for the 5-HT₃ receptor. wikipedia.org The 5-HT₃ receptor is a ligand-gated ion channel, distinct from the G-protein coupled 5-HT₁ and 5-HT₂ receptors. The specific binding affinity (Ki) and functional activity (agonist, antagonist, or channel modulator) at the 5-HT₃ receptor have been investigated as part of broader studies on arylpiperazines, though specific quantitative data for this compound are not consistently highlighted in recent publications.

Information regarding the binding profile of this compound at other serotonergic receptors, such as 5-HT₅A, 5-HT₆, and 5-HT₇, is limited in the available scientific literature. While its isomer, 1-(1-Naphthyl)piperazine, has been shown to have a high affinity for these receptors, a direct extrapolation of these properties to the 2-naphthyl isomer cannot be made without specific experimental data.

As a partial agonist at the 5-HT₂A receptor, this compound is expected to activate Gq/11 protein signaling pathways, which are canonically linked to this receptor. nih.gov Activation of the Gq/11 pathway leads to the stimulation of phospholipase C, which in turn results in the production of inositol (B14025) phosphates and diacylglycerol, leading to an increase in intracellular calcium levels and activation of protein kinase C. The partial nature of its agonism suggests that it elicits a response that is lower than that of a full agonist. This modulation of the 5-HT₂A signaling cascade is the likely molecular mechanism behind the head-twitch response observed in rodents. wikipedia.org Its interactions with other serotonin receptors would involve different signaling pathways, such as the inhibition of adenylyl cyclase (for some 5-HT₁ subtypes) or direct ion channel modulation (for 5-HT₃ receptors), but further research is needed to fully elucidate these mechanisms.

Dopamine (B1211576) Receptor System Interactions

The pharmacological profile of many arylpiperazine compounds includes interactions with the dopamine receptor system. However, for this compound specifically, there is a scarcity of detailed research on its binding affinities and functional effects at dopamine receptor subtypes.

While numerous studies have explored the affinity of various arylpiperazine derivatives for dopamine D₂ and D₃ receptors, specific binding data (Ki values) for this compound at these receptors are not well-documented in the accessible scientific literature. Structure-activity relationship studies of broader chemical series sometimes include naphthylpiperazine moieties, suggesting that this structural class can interact with dopamine receptors. acs.org However, without direct experimental measurement, the precise affinity and selectivity of this compound for D₂ and D₃ receptors remain to be definitively characterized.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Serotonin 5-HT₁ | 5-HT₁ (General) | Affinity noted | Data not available |

| 5-HT₁D | Negligible | Data not available | |

| Serotonin 5-HT₂ | 5-HT₂A | ~724 nM | Partial Agonist |

| Serotonin 5-HT₃ | 5-HT₃ | Affinity noted | Data not available |

| Dopamine | D₂ | Data not available | Data not available |

| D₃ | Data not available | Data not available |

Interactions with Other Neurotransmitter Systems and Receptors

The arylpiperazine structure is a common feature in many potent alpha-adrenergic receptor ligands. Studies on various substituted phenylpiperazine analogues reveal high affinity for α1 and α2 receptor subtypes. For instance, certain N-phenylpiperazine derivatives designed for dopamine receptors have shown significant off-target binding affinity at α1A, α2A, α1D, and α2C adrenergic receptors, with Ki values in the nanomolar range. nih.gov

Furthermore, naftopidil, an α1-adrenoceptor antagonist, is a well-known drug that contains a this compound core structure, although it has a more complex substituent on the second piperazine (B1678402) nitrogen. This indicates that the this compound moiety is structurally compatible with high-affinity binding to alpha-adrenergic receptors. However, specific binding data for the un-substituted parent compound is not available in the surveyed scientific literature.

The this compound structure is a component of molecules investigated for their interaction with sigma receptors (σ1 and σ2). Research into potent sigma receptor modulators, such as the compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), highlights the importance of the piperazine core in binding to these receptors. nih.govnih.gov

Structure-activity relationship studies on these complex ligands suggest that both basic nitrogen atoms of the piperazine ring are important for achieving high-affinity binding at the σ2 receptor. nih.govnih.gov Modification or replacement of one of the nitrogens typically leads to a significant decrease in affinity. While these findings establish the piperazine and naphthalene-like rings as key components for sigma receptor interaction, they also imply that the simple this compound molecule would lack the necessary structural features for high-potency binding observed in more complex and substituted analogues like PB28.

There is no available scientific literature to indicate that this compound has a direct modulatory influence on equilibrative nucleoside transporters ENT1 or ENT2. Research in this area has focused on significantly more complex molecules that may contain a naphthalene (B1677914) group but are structurally distinct from this compound.

Enzymatic and Other Molecular Target Modulation

Information regarding the direct modulation of enzymes or other molecular targets by this compound is scarce. The scientific literature primarily focuses on its use as a synthetic precursor for creating more elaborate compounds. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and investigated for their potential as anticancer agents, with mechanisms involving the inhibition of carbonic anhydrase isozymes. medchemexpress.com However, the activity of these conjugates is attributed to the entire complex molecule, not the simple this compound fragment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Naphthalene (B1677914) Ring Position and Substitution on Receptor Binding and Functional Activity

The orientation and chemical nature of the naphthalene ring system are pivotal in defining the pharmacological profile of naphthylpiperazine derivatives. Both the point of attachment to the piperazine (B1678402) ring and substitutions on the aromatic system can dramatically alter receptor affinity and intrinsic activity.

The isomeric position of the piperazine substituent on the naphthalene ring—position 1 versus position 2—results in two compounds with distinct serotonergic profiles. 1-(Naphthalen-1-yl)piperazine (1-NP) acts as a non-selective, mixed serotonergic agent. It exhibits partial agonism at 5-HT₁ subfamily receptors (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₑ, and 5-HT₁₣) while acting as an antagonist at 5-HT₂ subfamily receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ⲥ) wikipedia.org. It also possesses a high affinity for a range of other serotonin (B10506) receptors, including 5-HT₃, 5-HT₅ₐ, 5-HT₆, and 5-HT₇ wikipedia.org.

In contrast, 1-(Naphthalen-2-yl)piperazine (2-NP) also shows affinity for 5-HT₁, 5-HT₂, and 5-HT₃ receptors, but its functional activity differs significantly. Notably, it is known to act as a partial agonist at the 5-HT₂ₐ receptor, an opposing action to the antagonism observed with 1-NP at the same receptor wikipedia.org. This difference in functional activity at a key receptor like 5-HT₂ₐ underscores the critical role of the substituent's position on the naphthalene ring. Furthermore, while 1-NP has affinity for the 5-HT₁ₙ receptor, 2-NP is reported to have negligible affinity for this subtype wikipedia.orgwikipedia.org.

| Compound | Receptor Target | Reported Functional Activity |

|---|---|---|

| 1-(Naphthalen-1-yl)piperazine (1-NP) | 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₑ, 5-HT₁₣ | Partial Agonist wikipedia.org |

| 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂ⲥ | Antagonist wikipedia.org | |

| This compound (2-NP) | 5-HT₂ₐ | Partial Agonist wikipedia.org |

| 5-HT₁ₙ | Negligible Affinity wikipedia.org |

Modification of the naphthalene ring, for instance, by saturation to a tetrahydronaphthyl (tetralin) moiety, significantly impacts receptor binding. Structure-activity relationship studies on a series of 1-substituted-4-[3-(1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazines demonstrated that these tetralin-based analogs can retain high affinity for the 5-HT₁ₐ receptor. This indicates that the saturated portion of the ring system is well-tolerated and can effectively orient the pharmacophore for receptor interaction.

The importance of the bicyclic naphthalene system over a smaller aromatic ring has also been demonstrated in other contexts. In a study of inhibitors for equilibrative nucleoside transporters (ENTs), a compound containing a naphthalen-2-yl group was found to be active. However, replacing the naphthalene moiety with a simple benzene ring led to the complete abolishment of inhibitory effects on both ENT1 and ENT2, highlighting the essential contribution of the extended aromatic system of naphthalene to the molecule's biological activity polyu.edu.hk.

Impact of Piperazine Ring Substituents on Pharmacological Profiles

The piperazine ring is not merely a linker but a crucial component of the pharmacophore. Substitutions on its nitrogen atoms and the inherent properties of the ring itself are fundamental to the pharmacological profile of these compounds.

The N-1 nitrogen of this compound is directly attached to the naphthalene ring, while the N-4 nitrogen is available for substitution. This N-4 position is a common site for modification to modulate pharmacological properties. For example, extending the N-4 position with an arylpiperazide side chain in derivatives of 1-naphthylpiperazine was shown to produce potent and selective ligands for 5-HT₁ₑ/₁ₙ receptor subtypes nih.gov. The nature of the substituent at this position can modulate the intrinsic activity of the resulting molecule, converting a compound with a broad profile into a more selective agent nih.gov.

The type of substituent attached to the piperazine ring, whether alkyl or aryl, plays a critical role in determining receptor affinity and selectivity. In one series of tetrahydronaphthyl piperazine derivatives, attaching different aryl and heteroaryl groups to the N-1 position (of the core piperazine) drastically influenced 5-HT₁ₐ receptor affinity. While 1-(1-naphthalenyl) and 1-(3-benzisothiazolyl) substituted piperazines displayed high 5-HT₁ₐ receptor affinity with Kᵢ values in the subnanomolar range, other substituents like 1-cyclohexyl or 1-(2-quinolyl) resulted in moderate to low affinity. This demonstrates that aromatic and heteroaromatic substituents are often key for high-affinity interactions at this receptor.

The piperazine moiety is a vital scaffold in many neurologically active compounds due to its structural and chemical properties ijrrjournal.com. Comprising a six-membered ring with two opposing nitrogen atoms, it offers structural rigidity, a significant polar surface area, and the capacity for hydrogen bonding.

The basicity of the piperazine nitrogens is a crucial factor for receptor interaction. It is widely accepted that at physiological pH, one or both of the nitrogen atoms are protonated, allowing for a key ionic interaction with acidic amino acid residues (e.g., aspartate) in the binding pockets of many G-protein coupled receptors. Studies on various piperazine-containing ligands have confirmed the importance of this basicity. Research on sigma (σ) receptor ligands showed that the basic amino moiety is a primary driver for both affinity and selectivity nih.gov. In one study, it was demonstrated that both basic nitrogen atoms of the piperazine ring are necessary to ensure high affinity for the σ₂ receptor researchgate.net. Similarly, other research has highlighted the importance of the "piperazine lower basic nitrogen" for binding to the delta-opioid receptor ijrrjournal.com. Therefore, the ability of the piperazine ring to become protonated and serve as a hydrogen bond donor is a fundamental aspect of its role in the structure-activity relationship of this compound and its derivatives.

Contribution of Linker Chains and Bridging Groups to Receptor Recognition

The nature of the linker chain and the presence of bridging groups, which connect the core this compound moiety to other chemical fragments, play a pivotal role in modulating a compound's affinity and selectivity for its biological receptors. The length, flexibility, and chemical composition of these linkers can significantly influence how a molecule orients itself within a receptor's binding pocket.

In the context of arylpiperazine derivatives, the linker is a key determinant of biological activity. Research on long-chain arylpiperazines has shown that a flexible aliphatic chain, typically composed of two to four methylene (B1212753) units, often serves as an optimal spacer, allowing the terminal functional group to effectively interact with its target. This flexibility, however, can also lead to conformational ambiguity.

To address this, medicinal chemists often employ bridging groups to create more rigid structures. These rigidified analogues can provide a clearer understanding of the optimal conformation for receptor binding. For instance, in a series of naphthalene-based antagonists for the P2Y14 receptor, the introduction of various bridging moieties to a piperidine ring (a close analogue of piperazine) significantly impacted receptor affinity. These modifications included the creation of 2-azanorbornane, nortropane, and isoquinuclidine systems, effectively locking the piperidine ring into specific conformations. nih.govnih.gov

The data from these studies reveal that even subtle changes in the bridging architecture can lead to substantial differences in biological activity. For example, the (S,S,S) enantiomer of a 2-azanorbornane bridged analogue displayed a threefold higher affinity for the P2Y14 receptor compared to its corresponding enantiomer. nih.gov This highlights the high degree of stereoselectivity in the receptor's binding pocket.

Furthermore, the incorporation of functional groups within the linker or bridging structure, such as hydroxyl groups, can introduce new points of interaction, like hydrogen bonding, with the receptor. These polar interactions can enhance binding affinity, provided they are correctly positioned to engage with complementary residues in the binding site. nih.gov

The table below presents data on the impact of various bridged piperidine analogues on the affinity for the human P2Y14 receptor, illustrating the significant role of these structural modifications.

| Compound | Bridging Moiety | IC50 (nM) for hP2Y14R |

|---|---|---|

| 1 (Reference) | None (Piperidine) | 2.4 |

| 15 | (S,S,S)-2-Azanorbornane | 0.8 |

| 16 | (R,R,R)-2-Azanorbornane | 2.4 |

| 34 | Isoquinuclidine | 15.6 |

| 30 | Isonortropanol | 21.3 |

Comparative SAR Studies with Related Arylpiperazine and Piperidine Analogues

To fully appreciate the structural contributions of the this compound scaffold, it is essential to compare its SAR with that of related arylpiperazine and piperidine analogues. Such comparisons can elucidate the specific role of the naphthalene ring system and the piperazine core in receptor recognition.

The aryl group attached to the N1 position of the piperazine ring is a critical determinant of a compound's pharmacological profile. In many classes of G protein-coupled receptor (GPCR) ligands, the nature of this aryl group dictates the primary interactions within the receptor's binding pocket. For instance, in a study of equilibrative nucleoside transporter (ENT) inhibitors, replacing the naphthalene moiety of a lead compound with a benzene ring resulted in a complete loss of inhibitory activity. polyu.edu.hk This finding underscores the essential role of the extended aromatic system of the naphthalene ring for binding to these specific transporters.

The position of attachment on the naphthalene ring also matters. While this article focuses on the 2-naphthyl isomer, it is worth noting that 1-naphthylpiperazine derivatives often exhibit distinct pharmacological profiles, highlighting the sensitivity of receptors to the spatial arrangement of the aromatic system. wikipedia.org

When comparing arylpiperazines to their corresponding arylpiperidine analogues, several key differences emerge. The piperazine ring, with its second nitrogen atom, offers a potential site for further substitution, allowing for the introduction of linker chains and terminal functional groups, as discussed in the previous section. This versatility is a key reason for the prevalence of the piperazine scaffold in medicinal chemistry. eurekaselect.com The second nitrogen can also influence the compound's physicochemical properties, such as its basicity and hydrogen bonding capacity.

In some cases, replacing the piperazine ring with a piperidine can be beneficial. As seen in the P2Y14 receptor antagonists, piperidine-based compounds with specific bridged structures can achieve very high affinity. nih.govnih.gov This suggests that for certain receptors, the additional nitrogen of the piperazine ring may not be essential for binding and that a carbocyclic ring can be a suitable surrogate.

The choice between a piperazine and a piperidine core can also affect a compound's selectivity for different receptor subtypes. For example, in the development of dopamine (B1211576) D2/D3 receptor ligands, subtle modifications to the arylpiperazine scaffold have been shown to significantly alter the selectivity profile.

The following table provides a comparative overview of the receptor binding affinities of a reference piperidine compound and its bridged analogues, further illustrating the impact of the core heterocyclic structure on receptor interaction.

| Core Structure | Modification | Target Receptor | Affinity (IC50 nM) |

|---|---|---|---|

| Piperidine | Reference Compound | hP2Y14R | 2.4 |

| Bridged Piperidine | (S,S,S)-2-Azanorbornane | hP2Y14R | 0.8 |

| Bridged Piperidine | Isoquinuclidine | hP2Y14R | 15.6 |

Preclinical Biological Investigations of 1 Naphthalen 2 Yl Piperazine and Its Derivatives

In Vitro Assays for Target Engagement and Functional Activity

The affinity of 1-(naphthalen-2-yl)piperazine derivatives for various receptors has been extensively evaluated using radioligand binding assays in recombinant cell lines, which express specific receptor targets. These assays are crucial for determining the binding potency (often expressed as the inhibition constant, Ki) of a compound for its molecular target.

A significant area of investigation has been the dopamine (B1211576) D2 and D3 receptors, which are important targets in the central nervous system. In a study focused on developing D3 receptor selective ligands, a series of heterocyclic analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol were synthesized. Their binding affinities were determined using [³H]spiperone as the radioligand in Human Embryonic Kidney (HEK-293) cells expressing either D2 or D3 receptors. nih.gov The results showed that substitutions on the piperazine (B1678402) ring could accommodate various heterocyclic rings, influencing both affinity and selectivity. For instance, the enantiomers of the most potent racemic compound, 10e , displayed differential activity, with (-)-10e showing higher affinity for both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its (+)-10e enantiomer (Ki = 113 nM for D2, 3.73 nM for D3). nih.gov

Similarly, another study evaluated N-phenylpiperazine analogs for their affinity at D2 and D3 receptors. mdpi.com Competitive radioligand binding was used to determine the Ki values, revealing that certain structural modifications led to varied binding affinities and selectivities. mdpi.com The sigma-2 receptor (σ2R) has also been a target of interest. In an effort to develop new σ2R ligands, piperazine bioisosteres were synthesized and evaluated. Radioligand binding assays showed that replacing the piperazine moiety with other cyclic diamine structures, such as a homopiperazine analog (2t ), resulted in high affinity for the σ2R. mdpi.com

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 Selectivity (D2 Ki / D3 Ki) |

|---|---|---|---|

| (-)-10e | 47.5 | 0.57 | 83.3 |

| (+)-10e | 113 | 3.73 | 30.3 |

| Indazole derivative (10g) | High Affinity | High Affinity | Data Not Provided |

| Benzo[b]thiophene derivative (10i) | High Affinity | High Affinity | Data Not Provided |

Derivatives of this compound have been investigated as inhibitors of cellular transport proteins, such as the Equilibrative Nucleoside Transporters (ENTs). These transporters are vital for nucleoside salvage and for regulating adenosine levels, making them interesting therapeutic targets.

A study focused on a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a known ENT inhibitor with selectivity for ENT2 over ENT1. polyu.edu.hk The inhibitory activity of these analogues was assessed by measuring the uptake of [³H]uridine in nucleoside transporter-deficient cells that were genetically engineered to express human ENT1 or ENT2. The research demonstrated that the naphthalene (B1677914) moiety was critical for inhibitory activity; replacing it with a benzene ring abolished the effects on both ENT1 and ENT2. polyu.edu.hk However, further substitutions on the benzene ring could restore activity, indicating a complex structure-activity relationship. The study identified Compound 3c as the most potent inhibitor among the tested analogues. It was found to be an irreversible and non-competitive inhibitor, reducing the Vmax of [³H]uridine uptake by both ENT1 and ENT2 without affecting the Km value. polyu.edu.hk

Beyond simply binding to a receptor, it is crucial to determine whether a compound activates (agonism) or blocks (antagonism) the receptor's function. Functional assays provide this information.

In the study of dopamine D2 and D3 receptor ligands, a guanosine triphosphate gamma S ([³⁵S]GTPγS) binding assay was employed to assess the functional activity of promising compounds. nih.gov This assay measures the activation of G-protein coupled receptors. One of the lead molecules, (-)-15 , was found to be a potent agonist at both D2 and D3 receptors, with a preferential affinity for the D3 receptor. nih.gov Another common functional assay is the β-arrestin recruitment assay. This assay measures the interaction of the β-arrestin protein with an activated G-protein coupled receptor, which is a key step in receptor desensitization and signaling. mdpi.com

In Vitro Efficacy and Selectivity Studies in Cell-Based Models

The antiproliferative and cytotoxic effects of this compound derivatives have been evaluated against a variety of cancer cell lines, highlighting their potential as anticancer agents. These studies typically use assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

One study synthesized a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives and tested their anticancer potential against the 4T1 mouse breast cancer cell line, which is a model for human breast cancer. nih.govmdpi.com The results indicated that these compounds possess cytotoxic properties. nih.govmdpi.com Another investigation focused on piperazine-linked quinolinequinones, screening them against the National Cancer Institute's panel of 60 human cancer cell lines. researchgate.netnih.gov The compound QQ1 emerged as a potent inhibitor of cell growth, particularly against the ACHN renal cancer cell line, with an IC₅₀ value of 1.55 µM. researchgate.netnih.gov Further investigation showed that QQ1 inhibited ACHN cell proliferation and induced cell cycle arrest. nih.gov

Hybrid compounds incorporating pharmacophores like 4-piperazinyl-quinoline-isatin have also shown cytotoxicity against human breast cancer cell lines (MCF7 and MDA-MB468), with IC₅₀ values in the micromolar range. mdpi.com

| Compound Class | Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|---|

| Piperazine-linked Quinolinequinones | QQ1 | ACHN | Renal Cancer | 1.55 |

| 4-piperazinyl-quinoline-isatin hybrids | Various | MCF7 | Breast Cancer | 10.34–66.78 |

| MDA-MB468 | Breast Cancer | 10.34–66.78 | ||

| 1,8-naphthalimide-arylsulfonyl derivatives | SA1-SA7 | 4T1 | Breast Cancer | Activity Reported |

The piperazine scaffold, often in combination with a naphthalene moiety, is a recurring structural motif in compounds designed for antimicrobial and antifungal activity.

A novel compound, PNT (2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione), was synthesized and showed antimicrobial activity against several Staphylococcus strains. The minimum inhibitory concentrations (MICs) of PNT against S. epidermidis, S. aureus, and methicillin-resistant S. aureus (MRSA) were determined to be 20 µg/mL for all three strains. nih.gov Another study synthesized two isomeric naphthalene sulphonyl compounds, 1- and 2-[4-{(4-chloro phenyl)phenyl methyl}-1-piperazinyl] sulphonyl naphthalenes, and confirmed their antimicrobial activities. asianpubs.org

Broader screening of various piperazine derivatives has demonstrated significant antimicrobial and antifungal properties. researchgate.netmanipal.edu For example, synthesized piperazine derivatives have been tested against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and fungi including Candida albicans and Aspergillus niger. researchgate.net A series of N,N′-disubstituted piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com

Studies on Anti-inflammatory and Antioxidant Mechanisms

The preclinical investigation into the anti-inflammatory and antioxidant properties of this compound and its derivatives is an emerging area of research. While direct studies on the specific mechanisms of this compound are limited, research on structurally related compounds provides insights into their potential immunomodulatory and oxidative stress-mitigating effects.

A study on a novel naphthalene-containing piperazine derivative, 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine, demonstrated significant immunomodulatory properties in a rat model of aseptic inflammation induced by turpentine. This derivative was found to stimulate the populations of CD4+, CD8+, and myeloid cells, suggesting an influence on the cellular immune response. In the context of inflammation, which can lead to a decrease in immune cell populations in the spleen due to their migration to the inflamed tissue, this compound appeared to counteract this effect, particularly on granulocytes jetir.org. These findings suggest that naphthalene-piperazine scaffolds have the potential to modulate immune responses during inflammation.

Furthermore, various piperazine derivatives have been evaluated for their anti-inflammatory and antioxidant activities. For instance, certain novel piperazine derivatives have demonstrated noteworthy dose-dependent anti-inflammatory activity by inhibiting the production of nitrite and tumor necrosis factor-alpha (TNF-α) nih.govnih.gov. The antioxidant potential of piperazine-containing compounds is also an area of active investigation. Studies on different arylpiperazine derivatives have shown their capacity to scavenge free radicals, with the antioxidant activity being influenced by the nature of the substituents on the aryl ring ljmu.ac.uk. The presence of a hydroxyl group in the structure of some aryl/aralkyl piperazine derivatives has been found to be essential for their antioxidant properties ljmu.ac.uk. Some arylpiperazine derivatives have also been shown to exert their anxiolytic effects in conjunction with antioxidant activity, as evidenced by a decrease in glutathione peroxidase activity nih.gov.

While these studies provide a foundation for understanding the potential anti-inflammatory and antioxidant mechanisms of compounds containing naphthalene and piperazine moieties, further research is required to specifically elucidate the pathways through which this compound exerts such effects. Future investigations may focus on its impact on key inflammatory mediators, signaling pathways such as NF-κB, and its direct radical scavenging capabilities.

In Vivo Animal Models for Pharmacological Characterization

The in vivo pharmacological characterization of this compound and its derivatives utilizes a range of rodent models to assess their behavioral and physiological effects. These models are crucial for understanding the potential therapeutic applications and central nervous system (CNS) activity of these compounds.

Behavioral Phenotyping in Rodents (e.g., Head-Twitch Response, Drug Discrimination)

Behavioral phenotyping in rodents is a key component in the preclinical evaluation of psychoactive compounds. The head-twitch response (HTR) and drug discrimination paradigms are two widely used models for this purpose.

The head-twitch response (HTR) in rodents is a rapid, involuntary rotational movement of the head that is considered a behavioral proxy for the activation of serotonin (B10506) 5-HT2A receptors nih.govnih.gov. This response is reliably induced by serotonergic hallucinogens nih.govnih.gov. The HTR assay is a valuable tool for the initial screening of compounds to determine their potential interaction with the 5-HT2A receptor system nih.govnih.gov. While a powerful screening tool, it is important to note that the HTR can also be induced by compounds other than 5-HT2A receptor agonists, such as some NMDA receptor antagonists and muscarinic acetylcholine receptor antagonists nih.gov. Currently, there is a lack of specific published studies that have investigated the ability of this compound to induce the head-twitch response in rodents. Such studies would be valuable in determining its potential activity at 5-HT2A receptors.

Drug discrimination is a more complex behavioral paradigm used to assess the subjective effects of a drug in animals ljmu.ac.uk. In this model, animals are trained to recognize the internal state produced by a specific drug and to respond accordingly to receive a reward nih.gov. This allows researchers to determine if a novel compound produces subjective effects similar to a known drug of abuse or a therapeutic agent nih.gov. The potency of hallucinogens in drug discrimination studies in rats has been shown to correlate with their potency in inducing the HTR in mice and their psychedelic effects in humans ljmu.ac.uk. As with the HTR, there is no specific data available from drug discrimination studies involving this compound.

Models for Investigating Neuropsychiatric Effects (e.g., anxiolysis, hyperactivity)

Animal models of anxiety and hyperactivity are employed to investigate the potential therapeutic effects of novel compounds on neuropsychiatric disorders.

Anxiolytic effects of arylpiperazine derivatives have been demonstrated in various rodent models of anxiety. The elevated plus-maze (EPM) is a widely used paradigm where an increase in the time spent in the open arms is indicative of an anxiolytic effect jetir.org. Studies on novel arylpiperazine derivatives have confirmed their anxiolytic-like properties in the EPM nih.gov. Another model, the four-plate test, assesses anxiety by punishing exploratory behavior, where an increase in punished crossings suggests anxiolysis nih.gov. The marble-burying test is also utilized, with a reduction in the number of buried marbles indicating an anxiolytic-like effect nih.gov. The anxiolytic effects of some arylpiperazine derivatives appear to be mediated, at least in part, by their interaction with the serotonergic system, particularly 5-HT1A receptors nih.gov.

Hyperactivity in rodents can be induced by psychostimulants like amphetamine or by lesions, such as in the olfactory bulbectomy model of depression nih.gov. The open field test is commonly used to assess locomotor activity, where a reduction in excessive movement can indicate a potential therapeutic effect nih.gov. One study on a piperazine derivative, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, showed that chronic treatment reduced hyperactivity in olfactory bulbectomized rats, suggesting a potential for mitigating such behavioral deficits nih.gov.

While these studies on related arylpiperazine derivatives suggest that this compound may possess anxiolytic or hyperactivity-reducing properties, direct experimental evidence from in vivo models is currently unavailable.

In Vivo Efficacy in Disease-Relevant Animal Models (e.g., cancer xenografts, infectious disease models, epilepsy models)

The therapeutic potential of this compound and its derivatives is being explored in various disease-relevant animal models.

Regarding infectious diseases , the antimicrobial properties of piperazine derivatives are well-documented. Some have shown activity against a range of bacterial and fungal pathogens nih.govijcmas.comresearchgate.net. A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a compound containing both piperazine and a naphthalene-like core, demonstrated antimicrobial activity against Staphylococcus strains researchgate.net. The proposed mechanism of action for PNT includes the inhibition of DNA gyrase researchgate.net. While these findings are promising, in vivo studies in animal models of infection are necessary to confirm the therapeutic efficacy of such compounds.

In the field of epilepsy , animal models are crucial for identifying new anticonvulsant agents. Common models include the maximal electroshock seizure (MES) test and chemically-induced seizures using agents like pentylenetetrazole (PTZ) pharmacologydiscoveryservices.comnih.govnih.govmdpi.com. A study on novel naphthalen-2-yl acetate (B1210297) and piperazine derivatives reported anticonvulsant activity in a strychnine-induced seizure model semanticscholar.org. Specifically, 1-(2-naphthyl)-2-bromoethanone showed a significant delay in the onset of convulsions and prolonged survival time in mice semanticscholar.org. This indicates that the naphthalen-2-yl moiety may contribute to anticonvulsant effects. Another study on substituted-(naphthalen-2-yl)-3-(1H-indol-3-yl) allyl)-1,4-dihydropyridine-4-carboxylic acid derivatives also identified compounds with significant anticonvulsant activity nih.gov.

The following table summarizes the findings from studies on derivatives of this compound in various disease models.

| Disease Model | Compound/Derivative | Animal Model | Key Findings |

| Cancer | Naphthalene-substituted triazole spirodienone (6a) | Mouse (4T1 breast cancer) | Suppressed tumor growth in vivo. mdpi.com |

| Infectious Disease | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | - | Showed in vitro antimicrobial activity against Staphylococcus strains. researchgate.net |

| Epilepsy | 1-(2-naphthyl)-2-bromoethanone | Mouse (strychnine-induced seizures) | Delayed onset of convulsions and prolonged survival. semanticscholar.org |

| Epilepsy | Substituted-(naphthalen-2-yl)-dihydropyridine derivatives | - | Demonstrated significant anticonvulsant activity in screening models. nih.gov |

This table is interactive. Click on the headers to sort the data.

Radioprotective Effects in Animal Models

There is a growing interest in the development of effective radioprotective agents to mitigate the harmful effects of ionizing radiation semanticscholar.orgnih.gov. Several studies have investigated the potential of piperazine derivatives as radioprotectors.

Research on a series of 1-(2-hydroxyethyl)piperazine derivatives has identified compounds with promising radioprotective effects, both in vitro and in vivo semanticscholar.orgnih.gov. One study reported that a derivative, compound 8, exhibited a radioprotective effect on cell survival in vitro and enhanced the 30-day survival of mice after whole-body irradiation, although the in vivo effect was not statistically significant nih.govsemanticscholar.org. Another study highlighted second-generation piperazine derivatives with enhanced radioprotective efficacy and reduced toxicity compared to the standard radioprotector, amifostine nih.gov.

A derivative containing a naphthalene moiety, compound 6 in one study, was identified as a promising in vitro radioprotector, though a significant effect was not observed under in vivo conditions nih.gov. The radioprotective mechanism of these piperazine derivatives is thought to involve the protection of cells against radiation-induced apoptosis nih.govsemanticscholar.org.

The following table presents data on the in vivo radioprotective effects of a piperazine derivative.

| Compound | Animal Model | Outcome | Result |

| Compound 8 (a 1-(2-hydroxyethyl)piperazine derivative) | Mouse | 30-day survival after whole-body irradiation | Enhanced survival (not statistically significant). nih.govsemanticscholar.org |

This table is interactive. Click on the headers to sort the data.

These findings suggest that the piperazine scaffold is a viable starting point for the development of novel radioprotective agents, and the inclusion of a naphthalene moiety may influence this activity. Further in vivo studies are necessary to optimize the structure of these derivatives for improved efficacy and to fully elucidate their mechanisms of action.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies exclusively on 1-(naphthalen-2-yl)piperazine are not extensively detailed in the available literature, research on its derivatives provides significant insights. For instance, a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which contain the naphthalen-2-yl moiety, has explored their interactions with carbonic anhydrase IX (CAIX), a protein overexpressed in various cancers. nih.govmdpi.com

In a notable study, a derivative, 2-(2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (referred to as SA2), was docked into the active site of CAIX (PDB ID: 5FL4). nih.gov The docking simulations predicted a strong binding affinity for this derivative. The binding affinity is a measure of the strength of the interaction between the ligand and the receptor, with more negative values indicating a stronger bond. nih.gov

Table 1: Predicted Binding Affinities of Naphthalen-2-yl Derivative and Related Compounds against Carbonic Anhydrase IX

| Compound | Structure | Binding Affinity (kcal/mol) |

|---|---|---|

| SA2 | 2-(2-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | -8.39 |

| SA1 | Derivative with a different sulfonyl group | -7.39 |

| SA3 | Derivative with a different sulfonyl group | -7.92 |

| SA4 | Derivative with a different sulfonyl group | -8.04 |

| SA5 | Derivative with a different sulfonyl group | -7.95 |

| SA6 | Derivative with a different sulfonyl group | -7.65 |

| SA7 | Derivative with a different sulfonyl group | -8.61 |

Data sourced from a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. nih.gov

The same molecular docking study identified the key amino acid residues within the CAIX active site that are crucial for recognizing and binding the naphthalen-2-yl derivative. mdpi.com The interactions primarily involved hydrogen bonds and hydrophobic interactions. For the series of compounds studied, which included the naphthalen-2-yl derivative, hydrogen bonds were formed with residues such as Gln92, His68, and Thr201. mdpi.com

Specifically for the naphthalen-2-yl derivative (SA2), the docking pose revealed interactions with key residues that stabilize its position in the binding pocket. The involvement of these particular residues in ligand binding is a recurring theme in the inhibition of carbonic anhydrases, suggesting that the naphthalen-2-yl piperazine (B1678402) scaffold can effectively position itself for interaction. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the analysis of its stability and conformational changes over time. These simulations can confirm the stability of binding modes predicted by molecular docking and offer deeper insights into the dynamic nature of the interactions.

Following the molecular docking of the naphthalen-2-yl derivative (SA2) with CAIX, molecular dynamics simulations were performed over a 100-nanosecond timescale to assess the stability of the complex. nih.gov The stability is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov

The study found that the RMSD of the complex containing the naphthalen-2-yl derivative remained stable throughout the simulation, indicating a persistent and stable binding. nih.gov This provides stronger evidence for the binding mode predicted by the initial docking studies.

MD simulations also allow for the exploration of the dynamic interactions between the ligand and the receptor. The root mean square fluctuation (RMSF) is a measure of the displacement of individual amino acid residues. High RMSF values can indicate regions of the protein that are highly flexible. nih.gov

In the simulation of the CAIX complex with the naphthalen-2-yl derivative, the RMSF analysis showed that the residues in the binding site exhibited limited fluctuation, further confirming a stable interaction. nih.gov The binding free energy (ΔG), a more rigorous measure of binding affinity, was also calculated from the MD simulation trajectory for the derivative, yielding a value of -36.78 kJ/mol, which corresponds to a strong binding interaction. nih.gov

Table 2: Molecular Dynamics Simulation Parameters for the Naphthalen-2-yl Derivative (SA2)-CAIX Complex

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Provides a sufficient timescale to assess complex stability. |

| RMSD | Stable trajectory | Indicates the ligand-receptor complex is stable over time. |

| Binding Free Energy (ΔG) | -36.78 kJ/mol | Confirms a strong and favorable binding interaction. |

Data from a 100 ns MD simulation of the CAIX-SA2 complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model developed exclusively for this compound and its close analogs is not prominently featured in the cited research, the principles of QSAR are highly relevant to this class of compounds.

QSAR models are built by correlating physicochemical, geometrical, and topological descriptors of molecules with their experimentally determined activities. mdpi.com For a series of arylpiperazine derivatives, a QSAR model could be developed to predict their affinity for a particular receptor, such as a dopamine (B1211576) or serotonin (B10506) receptor. The model would identify which structural features, such as the size and electronic properties of the aryl group (in this case, the naphthalene (B1677914) moiety), are most important for activity. Such models are valuable for designing new compounds with potentially improved potency and selectivity. mdpi.com The development of a robust QSAR model requires a dataset of compounds with a range of structural variations and corresponding biological activity data.

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening (VS) has become an indispensable tool in computational drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries to identify promising lead compounds. scienceopen.com For the scaffold this compound, these in silico techniques offer a powerful avenue for the discovery of novel analogs with potentially enhanced biological activities. The methodologies employed can be broadly categorized into ligand-based and structure-based approaches, each with its own set of strategies and applications.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. mdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The known activity of this compound or its derivatives can be used as a starting point to identify new compounds with similar properties.

One common LBVS method is similarity searching , which involves comparing the chemical structure of a query molecule (e.g., a known active this compound analog) against a database of compounds. Molecular fingerprints, which are bit strings representing the presence or absence of specific chemical features, are often used for this comparison. mdpi.com For instance, a 2D fingerprint-based screening could be initiated using the this compound core to search a database like ZINC or PubChem for commercially available analogs.

Another powerful LBVS technique is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. dovepress.comresearchgate.net A pharmacophore model can be generated from a set of active this compound analogs and then used as a 3D query to screen compound libraries. researchgate.net This method is adept at identifying molecules with diverse chemical scaffolds that still present the key interacting features.

Quantitative Structure-Activity Relationship (QSAR) modeling is another ligand-based approach that can be employed. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceopen.com For a set of this compound derivatives with known activities, a QSAR model could be developed to predict the activity of untested or hypothetical analogs, thereby prioritizing the synthesis of the most promising candidates. scienceopen.com

A hypothetical workflow for a ligand-based virtual screening campaign to discover novel analogs of this compound is presented below:

| Step | Description | Methodology | Database/Tool Example |

| 1 | Query Selection | Select a potent this compound analog with known biological activity. | - |

| 2 | Similarity Searching | Perform 2D and 3D similarity searches to identify structurally related compounds. | ZINC, PubChem, SwissSimilarity |

| 3 | Pharmacophore Modeling | Generate a pharmacophore model based on a set of active analogs. | LigandScout, Phase |

| 4 | Database Screening | Screen large compound libraries using the generated pharmacophore model. | - |

| 5 | QSAR Model Development | If sufficient data is available, build a QSAR model to predict the activity of new analogs. | - |

| 6 | Hit Selection | Prioritize hits based on similarity scores, pharmacophore fit, and QSAR predictions for further investigation. | - |

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target is available, structure-based virtual screening (SBVS) becomes a powerful tool. u-strasbg.fr This approach simulates the binding of small molecules to the target protein, allowing for the prediction of binding affinities and poses.

Molecular docking is the cornerstone of SBVS. nih.gov In this process, a library of compounds is computationally "docked" into the binding site of the target protein. Scoring functions are then used to estimate the binding affinity of each compound, and the top-ranking molecules are selected as potential hits. u-strasbg.fr For this compound analogs, if the target protein is known (e.g., a specific receptor or enzyme), molecular docking can be used to screen for derivatives with improved binding interactions. For example, in a study targeting the oncoprotein MDM2, a combination of similarity searching and docking was used to identify novel scaffolds. nih.gov

The process of SBVS typically involves several key steps:

Target Preparation : The 3D structure of the target protein is obtained from sources like the Protein Data Bank (PDB) and prepared for docking. This includes adding hydrogen atoms, assigning protonation states, and defining the binding site.

Ligand Library Preparation : A library of this compound analogs is prepared, which involves generating 3D conformations for each molecule.

Docking and Scoring : The ligand library is docked into the prepared target, and the binding of each ligand is evaluated using a scoring function.

Post-processing and Hit Selection : The results are analyzed, and the top-scoring compounds are selected for further evaluation.

A hypothetical data table from a molecular docking study of this compound analogs against a target protein is shown below. The docking score is an estimation of the binding affinity.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interactions |

| N2P-001 | This compound | -8.5 | Pi-pi stacking with Phe34, H-bond with Asp78 |

| N2P-002 | 1-(4-fluoronaphthalen-2-yl)piperazine | -9.2 | Pi-pi stacking with Phe34, H-bond with Asp78, Halogen bond with Ser32 |

| N2P-003 | 1-(6-methoxynaphthalen-2-yl)piperazine | -9.0 | Pi-pi stacking with Phe34, H-bond with Asp78 and Gln112 |

The combination of both ligand-based and structure-based virtual screening methods in a hierarchical or parallel manner can significantly enhance the efficiency and success rate of identifying novel and potent this compound analogs for various therapeutic applications. core.ac.uk

Future Directions and Emerging Research Avenues for 1 Naphthalen 2 Yl Piperazine Research

Rational Design of Highly Selective and Potent Analogues

The future of 1-(naphthalen-2-yl)piperazine research will heavily rely on the rational design of analogues with enhanced potency and selectivity for specific biological targets. This approach moves beyond traditional, often serendipitous, drug discovery methods towards a more targeted and efficient process. Structure-activity relationship (SAR) studies will remain a cornerstone of this endeavor, providing crucial insights into how modifications to the molecular structure influence biological activity. ijrrjournal.com

Key strategies for the rational design of novel analogues will include:

Scaffold Modification: Systematic alterations to both the naphthalene (B1677914) and piperazine (B1678402) rings will be explored. For instance, studies on similar structures have shown that replacing the naphthalene moiety with other bicyclic or even monocyclic aromatic systems can significantly alter receptor affinity and selectivity. polyu.edu.hkpolyu.edu.hk Similarly, substitutions on the piperazine ring, a common strategy in medicinal chemistry, can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. researchgate.net

Bioisosteric Replacement: The principle of bioisosteric replacement will be employed to substitute functional groups with others that have similar physical or chemical properties. This can lead to analogues with improved metabolic stability, reduced toxicity, or enhanced target binding.

Computational Modeling and Docking: In silico methods, such as molecular docking, are indispensable tools for predicting the binding affinity and orientation of newly designed analogues within the active site of a target protein. nih.govnih.gov These computational predictions help prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

| Design Strategy | Objective | Example Application |

| Scaffold Hopping | To explore novel chemical space and identify new intellectual property. | Replacing the naphthalene ring with a quinoline or isoquinoline system. |

| Substituent Modification | To optimize potency, selectivity, and ADME properties. | Introducing electron-withdrawing or donating groups on the naphthalene ring. |

| Conformational Restriction | To increase receptor affinity and reduce off-target effects. | Introducing rigid linkers or cyclizing parts of the molecule. |

The ultimate goal of these rational design strategies is to develop this compound analogues that exhibit high affinity for their intended target while minimizing interactions with other receptors, thereby reducing the potential for side effects.

Exploration of Novel Therapeutic Applications based on Mechanism of Action

A deeper understanding of the mechanism of action of this compound and its derivatives will be pivotal in identifying new therapeutic applications. While many arylpiperazines are known to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, the precise molecular interactions and downstream signaling pathways are often not fully elucidated. researchgate.net

Future research in this area should focus on:

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is a critical step. Techniques such as chemical proteomics and affinity chromatography-mass spectrometry can be used to "pull down" the binding partners of a this compound analogue from cell lysates.

Pathway Analysis: Once a target is identified, understanding the broader biological context is essential. Systems biology approaches can help map the signaling pathways and cellular processes that are modulated by the compound, potentially revealing unexpected therapeutic opportunities. For example, piperazine itself is known to be a GABA receptor agonist, which results in the paralysis of worms in anthelmintic applications. drugbank.com Exploring similar or different neuro-modulatory effects of this compound derivatives could open up new avenues in neuroscience.

Phenotypic Screening: Employing high-content imaging and other advanced cell-based assays can reveal novel cellular phenotypes induced by this compound derivatives. This unbiased approach can lead to the discovery of therapeutic applications that were not predicted based on the known pharmacology of the compound class.

The exploration of new therapeutic areas will be guided by the mechanistic insights gained. For instance, if a derivative is found to modulate a pathway involved in neuroinflammation, it could be investigated as a potential treatment for neurodegenerative diseases. Similarly, if a compound shows effects on cellular proliferation, it might be repurposed for oncology applications. researchgate.net

Development of Advanced Synthetic Methodologies for Derivatives

The ability to synthesize a diverse library of this compound derivatives is fundamental to exploring their therapeutic potential. While classical methods for the synthesis of N-arylpiperazines are well-established, future research will focus on developing more efficient, versatile, and environmentally friendly synthetic strategies. organic-chemistry.org

Key areas of development in synthetic methodology include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of functional groups onto the carbon skeleton of a molecule without the need for pre-functionalized starting materials. mdpi.comnsf.gov Applying these methods to the naphthalene or piperazine rings of this compound would provide rapid access to a wide range of novel analogues. nsf.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. Developing flow-based syntheses for this compound and its derivatives would be particularly beneficial for large-scale production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing area of interest due to their high selectivity and mild reaction conditions. Engineering enzymes to perform specific transformations on the this compound scaffold could provide access to chiral derivatives that are difficult to obtain through conventional methods.

| Synthetic Method | Advantages | Application to this compound |

| Palladium-catalyzed cross-coupling | High efficiency and functional group tolerance. organic-chemistry.org | Synthesis of N-arylpiperazines from aryl halides and piperazine. |

| Photoredox catalysis | Mild reaction conditions and use of visible light. encyclopedia.pub | C-H arylation and vinylation of the piperazine ring. nsf.gov |

| Multi-component reactions | High atom economy and operational simplicity. | One-pot synthesis of complex piperazine derivatives. |

These advanced synthetic methodologies will not only accelerate the discovery of new drug candidates but also contribute to the development of more sustainable and cost-effective manufacturing processes.

Integration of Multi-Omics and High-Throughput Screening in Discovery Pipelines

The integration of multi-omics technologies and high-throughput screening (HTS) is set to revolutionize the discovery of new drugs based on the this compound scaffold. This integrated approach allows for a more holistic understanding of a compound's biological effects and provides a powerful platform for identifying promising lead candidates.

High-Throughput Screening (HTS): HTS enables the rapid screening of large libraries of compounds against a specific biological target or in a cell-based assay. chemdiv.comsyngeneintl.com For this compound, HTS can be used to screen libraries of derivatives to identify "hits" with desired activity. mdpi.com The process involves the miniaturization and automation of assays, allowing for the testing of hundreds of thousands of compounds per day. mdpi.com

Multi-Omics Approaches: Following a primary HTS campaign, multi-omics technologies can be used to characterize the biological effects of the hit compounds in greater detail.

Genomics: Can identify genetic factors that influence a cell's response to a compound.

Transcriptomics: (e.g., RNA-seq) can reveal changes in gene expression patterns.

Proteomics: Can identify changes in protein expression and post-translational modifications.

Metabolomics: Can provide a snapshot of the metabolic state of a cell.

By combining these different "omics" datasets, researchers can build a comprehensive picture of a compound's mechanism of action and identify potential biomarkers for efficacy or toxicity. This data-rich approach facilitates more informed decision-making in the drug discovery pipeline, from hit-to-lead optimization to preclinical development. syngeneintl.com

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative technologies in drug discovery and development. researchgate.netresearchgate.net For the optimization of this compound derivatives, AI and ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build predictive models for various properties of interest, such as binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov These models can then be used to virtually screen large libraries of hypothetical compounds and prioritize the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. crimsonpublishers.com By providing the model with a set of design criteria, such as high affinity for a specific target and favorable drug-like properties, it can generate novel this compound analogues that have a high probability of success.

Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for target molecules. By analyzing vast databases of chemical reactions, these tools can propose step-by-step synthetic plans, saving time and resources in the lab. researchgate.net